molecular formula C7H14ClN B1448351 5-Azaspiro[2.5]octane hydrochloride CAS No. 1797157-33-5

5-Azaspiro[2.5]octane hydrochloride

Cat. No.: B1448351
CAS No.: 1797157-33-5
M. Wt: 147.64 g/mol
InChI Key: DYMWMCZBAOKYSH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Drug Discovery and Development

Spirocyclic scaffolds are chemical structures in which two rings are joined by a single common atom. bldpharm.com This arrangement confers a distinct three-dimensionality, a highly desirable trait in modern drug design. tandfonline.com Unlike flat aromatic systems, spirocycles can project functional groups in multiple directions, allowing for more precise and potent interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.com

The introduction of spirocyclic motifs into drug candidates is an attractive strategy for several reasons:

Improved Physicochemical Properties : Spiro-containing systems can modulate key properties such as water solubility, lipophilicity (logP), and metabolic stability. bldpharm.comnih.gov The higher fraction of sp3-hybridized carbon atoms in these scaffolds often leads to improved solubility and a greater likelihood of success in clinical development. bldpharm.com

Enhanced Potency and Selectivity : The rigid nature of spirocycles restricts the conformational flexibility of a molecule. tandfonline.comresearchgate.net This can lock the molecule into a bioactive conformation that fits optimally into a target's binding site, thereby increasing potency and selectivity for the intended target over others. nih.gov

Structural Novelty : Spirocyclic compounds represent a less explored area of chemical space, offering opportunities for creating novel molecules with unique biological activities and strong patent positions. researchgate.netnih.gov

The utility of these scaffolds is evident in the increasing number of clinical candidates and approved drugs that incorporate spirocyclic motifs. bldpharm.comdndi.org They are used to address various challenges in drug discovery, from optimizing structure-activity relationships to enhancing pharmacokinetic profiles. nih.gov

Structural Uniqueness of 5-Azaspiro[2.5]octane Hydrochloride

The defining feature of this compound is its spirocyclic core, which presents a specific and compelling architecture for molecular design.

PropertyData
Chemical Formula C₇H₁₄ClN appretech.com
Molecular Weight 147.64 g/mol appretech.com
CAS Number 1797157-33-5 appretech.comhit2lead.com

This compound is built upon a bicyclic framework where a cyclopropane (B1198618) ring and a piperidine (B6355638) ring are fused at a single quaternary carbon atom. This spiro-fusion creates a compact and rigid structure. The molecule incorporates a nitrogen atom within the six-membered ring, classifying it as a nitrogen heterocycle. This nitrogen atom provides a key site for chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.

The structure of this compound is characterized by significant conformational rigidity. Spirocycles composed of small rings, such as the cyclopropane ring in this molecule, have a limited number of well-defined conformations. tandfonline.com This inherent rigidity is a major advantage in structure-based drug design, as it reduces the entropic penalty upon binding to a target and allows for a more precise orientation of substituents. tandfonline.comnih.gov By providing a stable and predictable three-dimensional scaffold, this compound serves as an exceptional tool for chemists to fine-tune a molecule's properties and achieve optimal interaction with its biological target. researchgate.netnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7(3-4-7)6-8-5-1;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMWMCZBAOKYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797157-33-5
Record name 5-Azaspiro[2.5]octane hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 5-Azaspiro[2.5]octane Hydrochloride

The synthesis of the 5-azaspiro[2.5]octane core, a rigid three-dimensional structure, can be achieved through various established methodologies. These routes offer different approaches to constructing the characteristic spirocyclic framework where a cyclopropane (B1198618) ring is fused to a piperidine (B6355638) ring.

Multicomponent Condensation Reactions for Azaspirocycle Formation

Multicomponent reactions (MCRs) provide an efficient pathway to assemble complex molecular architectures like azaspirocycles in a single step from three or more starting materials. The synthesis of 5-Azaspiro[2.5]octane can be conceptualized through such a convergent approach, where the key bonds of the piperidine and cyclopropane rings are formed in a concerted or sequential manner, significantly enhancing synthetic efficiency.

Ring-Closing Metathesis Strategies in Spirocyclic Amine Synthesis

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of cyclic alkenes. wikipedia.orgorganic-chemistry.org This method is particularly effective for creating 5- to 30-membered rings, including nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org The synthesis of a 5-azaspiro[2.5]octane precursor can be envisioned by starting with a diene substrate containing the pre-formed cyclopropane ring. A diallyl amine derivative of cyclopropane, for instance, could undergo an intramolecular cyclization catalyzed by a ruthenium-based catalyst, such as a Grubbs' catalyst, to form the unsaturated piperidine ring of the spirocycle. organic-chemistry.orgmerel.si The resulting double bond can then be hydrogenated to yield the saturated 5-azaspiro[2.5]octane core. The driving force for this reaction is often the release of volatile ethylene (B1197577) gas. wikipedia.org

Catalyst GenerationKey Features
Grubbs' First Generation Employs a ruthenium carbene complex. merel.si
Grubbs' Second Generation Features an N-heterocyclic carbene (NHC) ligand for increased activity and stability. organic-chemistry.org
Hoveyda-Grubbs' Catalysts Incorporates a chelating isopropoxybenzylidene ligand for enhanced stability and recovery.

Epoxide Opening Methodologies for Functionalized Azaspirocycles

Epoxide ring-opening reactions are a fundamental transformation in organic synthesis, allowing for the introduction of various functionalities. nih.gov In the context of azaspirocycle synthesis, a suitably substituted cyclopropyl (B3062369) epoxide can serve as a key intermediate. The strained three-membered epoxide ring can be opened by a nitrogen nucleophile, such as an amine, in either an intermolecular or intramolecular fashion. youtube.comyoutube.com For the synthesis of 5-azaspiro[2.5]octane, an approach could involve a precursor containing a cyclopropane ring and an appended amino alcohol, which can be cyclized via activation of the alcohol and subsequent intramolecular nucleophilic attack by the amine. Alternatively, a bifunctional reagent could react with a cyclopropane-containing substrate to form the piperidine ring in a stepwise manner.

The regioselectivity of the epoxide opening is a critical factor, which can be controlled by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. youtube.com

Chemoselective Reduction and Hydrolysis of Dinitriles as Precursors

A well-established route to piperidine-containing structures involves the reduction of dinitrile precursors. For the synthesis of 5-Azaspiro[2.5]octane, a key precursor is 1,1-cyclopropanediacetonitrile. This dinitrile can be subjected to chemoselective reduction, typically using catalytic hydrogenation with reagents like Raney nickel or rhodium on alumina, under high pressure and in the presence of ammonia (B1221849) to promote cyclization and minimize polymerization. The nitrile groups are reduced to primary amines, which then undergo intramolecular cyclization to form an enamine intermediate, which is further reduced to the final piperidine ring.

Another approach involves the partial hydrolysis of one nitrile group to a carboxylic acid, followed by reduction and cyclization. This method provides an alternative pathway to the spirocyclic amine.

Functionalization and Derivatization Strategies of the 5-Azaspiro[2.5]octane Core

The secondary amine of the 5-azaspiro[2.5]octane scaffold provides a reactive handle for a wide range of functionalization and derivatization reactions, allowing for its incorporation into more complex molecules with potential therapeutic applications.

Nucleophilic Substitution Reactions Involving the Nitrogen Moiety

The nitrogen atom in the 5-azaspiro[2.5]octane core is nucleophilic and can readily participate in substitution reactions with various electrophiles. This allows for the straightforward introduction of a wide array of substituents, a common strategy in drug discovery for modulating the pharmacological properties of a lead compound.

Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), provides a versatile method for introducing substituted alkyl groups.

These functionalization strategies have been used to synthesize a variety of derivatives of 5-azaspiro[2.5]octane, as illustrated by the examples in the table below.

DerivativeCAS NumberMolecular Formula
5-Ethyl-5-azaspiro[2.5]octane1342337-37-3C9H17N
5-(2-Cyclopropylethyl)-5-azaspiro[2.5]octane1336143-09-0C12H21N

Amination Reactions Facilitated by the Spirocyclic Amine

As a secondary amine, 5-azaspiro[2.5]octane is a versatile nucleophile in various amination reactions, particularly in the formation of C-N bonds which are crucial in the synthesis of many pharmaceuticals. One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In these reactions, the spirocyclic amine can be coupled with aryl halides or triflates to furnish N-aryl-5-azaspiro[2.5]octanes. The choice of palladium precursor, ligand, and base is critical for achieving high yields and good functional group tolerance.

Another important amination strategy is reductive amination. youtube.com This involves the reaction of 5-azaspiro[2.5]octane with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are mild enough to not reduce the initial carbonyl compound. youtube.com This method is highly effective for introducing a wide variety of substituents onto the nitrogen atom of the spirocycle.

Cyclization Reactions and Annulation Strategies

The piperidine ring of 5-azaspiro[2.5]octane can serve as a foundation for the construction of more complex fused and bridged heterocyclic systems. Intramolecular cyclization reactions are a powerful tool in this regard. For instance, if a suitable electrophilic center is introduced at a substituent on the nitrogen atom, an intramolecular nucleophilic attack from a carbon atom of the piperidine or cyclopropane ring can lead to the formation of a new ring.

Annulation strategies, where a new ring is formed on the existing spirocyclic framework, are also of significant interest. A plausible approach is the [3+3] cyclization of a derivative of 5-azaspiro[2.5]octane with a suitable three-carbon partner. acs.org For example, an enamine derived from 5-azaspiro[2.5]octane could react with an α,β-unsaturated acyl chloride in a [3+3] manner to construct a new six-membered ring fused to the piperidine moiety. The regioselectivity and stereoselectivity of such reactions are often influenced by the reaction conditions and the nature of the substrates.

Oxidation and Reduction Reactions for Diversification of Azaspiro Compounds

Oxidation and reduction reactions provide avenues for the further functionalization of the 5-azaspiro[2.5]octane scaffold. The secondary amine can be oxidized to the corresponding nitroxide radical under controlled conditions, which can be a stable radical species of interest in materials science or as a spin label. nih.gov More vigorous oxidation could potentially lead to the formation of a lactam, such as 5-azaspiro[2.5]octan-4-one, by oxidation of the α-carbon. bldpharm.com

Conversely, while the core structure of 5-azaspiro[2.5]octane is saturated, functional groups appended to the scaffold can be selectively reduced. For example, if a derivative contains a carbonyl group or a double bond in a side chain attached to the nitrogen, these can be reduced using standard hydrogenation methods or hydride reagents without affecting the spirocyclic core. This allows for the introduction of diverse functionalities and stereocenters. An intramolecular palladium-catalyzed Buchwald-Hartwig amination of a suitably functionalized precursor could also lead to the formation of spiro bis-lactam compounds. acs.org

Optimization of Reaction Yields in Spiro-Annulation Processes

The efficient construction of spirocyclic systems often requires careful optimization of reaction conditions to maximize yields and minimize side products.

Catalytic Systems and Ligand Screening for Enhanced Efficiency

In transition metal-catalyzed spiro-annulation reactions, the choice of the catalytic system is paramount. For palladium-catalyzed processes, the combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand can dramatically influence the reaction's efficiency and selectivity.

Table 1: Illustrative Example of Ligand Screening for a Hypothetical Palladium-Catalyzed Spiro-Annulation

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene (B28343)10035
2Pd₂(dba)₃XPhosCs₂CO₃Dioxane11078
3Pd(OAc)₂SPhosK₃PO₄Toluene10065
4Pd₂(dba)₃RuPhosNaOtBuTHF8085

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Influence of Solvent Systems and Temperature Control on Reaction Kinetics

The solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and intermediates, as well as by stabilizing transition states. Aprotic polar solvents like DMF or DMSO might be suitable for certain nucleophilic substitution reactions, while non-polar solvents like toluene or dioxane are often used in cross-coupling reactions.

Temperature control is crucial for managing reaction kinetics. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through competing reaction pathways. For exothermic reactions, careful temperature management is necessary to prevent runaway reactions.

Table 2: Illustrative Example of Solvent and Temperature Optimization for a Hypothetical Spiro-Annulation

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene802455
2Toluene1101272
3Dioxane1001281
4THF652468
5Acetonitrile (B52724)801845

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Methodologies for Isolation and Purification of Intermediates and Products

The isolation and purification of the target spirocyclic compounds and their intermediates are critical steps in the synthetic process. Standard laboratory techniques are employed, tailored to the specific properties of the compounds.

For the free base form of 5-azaspiro[2.5]octane and its derivatives, which are often basic and soluble in organic solvents, extraction is a common initial purification step. The crude product can be dissolved in an organic solvent and washed with water or brine to remove inorganic impurities.

Chromatography is a powerful tool for separating the desired product from starting materials and byproducts. Normal-phase column chromatography on silica (B1680970) gel is frequently used, with the eluent system (e.g., a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate) optimized to achieve good separation. For more polar compounds, reversed-phase chromatography may be employed.

Since the target compound is a hydrochloride salt, it is often a crystalline solid that can be purified by recrystallization. researchgate.net This involves dissolving the crude salt in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure salt crystallizes out. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures with diethyl ether or acetone. researchgate.net If the hydrochloride salt is prepared using aqueous HCl, inorganic salts like NaCl may be present, which can often be removed by washing the organic solution of the free base before salt formation, or by selective precipitation.

Pharmacological Investigations and Biological Activity Profiles

Ligand-Receptor Interaction and Modulation Studies

Muscarinic Acetylcholine Receptor Antagonism of Azaspiro[2.5]octane Derivatives

Muscarinic acetylcholine receptors are critical components of the parasympathetic nervous system, which regulates a multitude of bodily functions often summarized as "rest and digest." nih.gov Antagonists of these receptors competitively block the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting the cholinergic response. nih.govmdpi.com This action can be therapeutic in a variety of conditions. nih.gov

Research has identified a series of chiral 6-azaspiro[2.5]octanes as highly potent and selective antagonists for the muscarinic acetylcholine receptor subtype 4 (M4). nih.gov Through structure-activity relationship (SAR) studies, the R enantiomer was found to exhibit excellent potency at the human and rat M4 receptors. Further optimization of this chiral scaffold led to the identification of a specific compound, VU6015241, which is noted for its high M4 potency and selectivity. nih.gov

CompoundTarget ReceptorActivity Profile
VU6015241 Muscarinic Acetylcholine Receptor M4 (mAChR M4)Potent and selective antagonist nih.gov
Chiral 6-azaspiro[2.5]octanes Muscarinic Acetylcholine Receptor M4 (mAChR M4)Potent and selective antagonists nih.gov

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism by Spirocyclic Compounds

The glucagon-like peptide-1 (GLP-1) receptor plays a crucial role in glucose metabolism and appetite regulation. nih.govnih.gov Activation of this receptor stimulates the release of insulin (B600854), reduces blood glucose levels, slows stomach emptying, and promotes a feeling of fullness. nih.gov While peptide-based GLP-1 receptor agonists are effective treatments for type 2 diabetes and obesity, their injectable delivery method can affect patient use. nih.govresearchgate.net Consequently, there is significant interest in developing orally available small-molecule agonists. nih.gov

A series of 6-azaspiro[2.5]octane molecules has been identified and optimized as potent small-molecule agonists of the human GLP-1 receptor. nih.gov An investigation into the structure-activity relationship of these compounds, guided by insights from cryogenic electron microscope structures, led to the development of these potent agonists. nih.gov This line of research parallels the development of other clinical candidates, aiming to provide more patient-friendly, oral therapeutic options. nih.gov

Compound SeriesTarget ReceptorActivity Profile
6-Azaspiro[2.5]octane derivatives Glucagon-Like Peptide-1 (GLP-1) ReceptorPotent small-molecule agonists nih.gov

Toll-Like Receptor (TLR) Inhibition for Immunomodulatory Applications

Toll-like receptors (TLRs) are a fundamental part of the innate immune system, recognizing molecules derived from pathogens or damaged host tissues to initiate inflammatory responses. nih.govmdpi.com While this response is a vital defense mechanism, excessive or prolonged TLR activation can contribute to a variety of inflammatory and autoimmune diseases. nih.govresearchgate.net Therefore, inhibiting TLR signaling is a therapeutic strategy being explored for these conditions. nih.govresearchgate.net

Current research has identified various compounds that can inhibit TLR signaling, targeting different points in the signaling cascade. nih.gov However, based on the available scientific literature, a direct link between 5-azaspiro[2.5]octane hydrochloride or its immediate derivatives and Toll-Like Receptor inhibition has not been established.

Monoacylglycerol Lipase (MGL) Modulation by Azaspirocycle Entities

Monoacylglycerol lipase (MGL) is a key serine hydrolase enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. google.comnih.gov By degrading 2-AG, MGL plays a critical role in regulating the endocannabinoid system. nih.govnih.gov Inhibition of MGL has emerged as a promising therapeutic approach for a range of conditions, including neurological and metabolic disorders, pain, and inflammation. google.comnih.govresearchgate.net

A patent for certain azaspirocycle chemical entities describes their properties as MGL modulators. google.com These compounds are being investigated for their potential use in treating diseases and disorders associated with MGL activity. google.com The inhibition of MGL by these azaspirocycles could lead to therapeutic benefits by modulating the endocannabinoid system. google.comresearchgate.net

Compound ClassTarget EnzymeActivity Profile
Azaspirocycles Monoacylglycerol Lipase (MGL)Modulators/Inhibitors google.com

Enzyme Target Engagement and Inhibitory Mechanisms

ErbB Sheddase (ADAM) Inhibition in Antineoplastic Research

A disintegrin and metalloproteinase (ADAM) enzymes, such as ADAM10 and ADAM17, function as "sheddases" that cleave and release the extracellular portions of membrane-bound proteins. This process is critical for activating signaling pathways involved in cell growth and proliferation, such as the ErbB pathway. In the context of cancer, particularly non-small cell lung cancer, ADAM activity can contribute to tumor growth and resistance to therapies.

While research into ADAM inhibitors has identified various chemical scaffolds, including azasugar-based compounds, for their potential in antineoplastic and anti-inflammatory applications, the reviewed literature does not currently establish a direct connection between the 5-azaspiro[2.5]octane class of compounds and the inhibition of ErbB sheddases (ADAMs). nih.gov

Investigation of Other Enzyme Inhibition Pathways

The structural framework of 5-azaspiro[2.5]octane is utilized as a building block in the synthesis of inhibitors for various enzyme pathways. Research has shown its incorporation into compounds designed to inhibit the E3 ubiquitin ligase Cbl-b. google.com These inhibitors are under investigation for their potential to modulate the immune system. google.com Specifically, this compound has been used as a reactant in the synthesis of compounds that inhibit Cbl-b, an enzyme that negatively regulates T-cell activation. googleapis.com

Furthermore, this azaspiro moiety has been integrated into the design of hematopoietic progenitor kinase 1 (HPK1) inhibitors. google.com In a similar vein, other azaspiro compounds have been shown to possess inhibitory activity against cyclooxygenase enzymes, COX-1 and COX-2. A series of spiro compounds were reported to inhibit both enzymes, with some candidates demonstrating a selectivity index higher than the reference drug, celecoxib. researchgate.net Another area of investigation involves oxaspiro[2.5]octane derivatives, which have been identified as potential inhibitors of Methionine Aminopeptidase 2 (MetAP2), a target for conditions associated with obesity. google.com

Cellular and In Vitro Efficacy Assessment

Cytotoxic Effects on Diverse Cancer Cell Lines by Related Azaspiro Compounds

A range of azaspiro compounds have demonstrated notable cytotoxic activity against various cancer cell lines. For instance, novel diazaspiro undecane derivatives have been evaluated for their effects on liver adenocarcinoma SK-HEP-1 cells. researchgate.net Studies on 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have shown significant antiproliferative activity across several human and mouse cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26). mdpi.com The most effective of these compounds exhibited IC50 values ranging from 4.2 to 24.1 μM. mdpi.com

These compounds were found to induce apoptosis and cause an accumulation of cells in the SubG1 phase of the cell cycle. mdpi.com Confocal microscopy revealed that treatment with these azaspiro derivatives led to the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm of HeLa and CT26 cells. mdpi.com

Compound TypeCell LineReported IC50 Value (µM)Reference
p-fluor phenyl substituted Diazaspiro UndecaneSK-HEP-147.46 µg/ml researchgate.net
phenyl substituted Diazaspiro UndecaneSK-HEP-146.31 µg/ml researchgate.net
thiophene substituted Diazaspiro UndecaneSK-HEP-1109 µg/ml researchgate.net
5-methyl furyl substituted Diazaspiro UndecaneSK-HEP-1125 µg/ml researchgate.net
3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]Various (K562, Jurkat, HeLa, CT26)4.2 - 24.1 mdpi.com

Antimicrobial Properties of Azaspiro[2.5]octane Analogues

The investigation into the antimicrobial potential of azaspiro[2.5]octane analogues has yielded specific findings, particularly against mycobacteria. In a study focused on developing pyrazinoic acid (POA) analogs as potential antimycobacterial agents, the introduction of a 3-6-azaspiro[2.5]octane substituent was evaluated. nih.gov However, this particular modification resulted in the abolishment of antimycobacterial activity against M. bovis BCG. nih.gov In contrast, other research has pointed to the potential of different azaspiro structures in antimicrobial applications. For example, patents describe novel sisomicin derivatives, which are aminoglycoside compounds, with antibacterial activity. google.com Additionally, certain oxaspiro[2.5]octane derivatives have been proposed for use as antimicrobial, antifungal, and/or antiprotozoal compounds. google.com

Neuroactivity and Central Nervous System Applications

Modulation of Neurotransmitter Systems by Azaspiro Derivatives

Derivatives of azaspiro compounds have been extensively studied for their interactions with various components of the central nervous system, particularly neurotransmitter systems.

Monoamine Transporters: A notable class of oxa-azaspiro derivatives has been identified as triple re-uptake inhibitors, which block the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). researchgate.net Such compounds are investigated for their potential in managing psychiatric disorders. researchgate.net

Opioid and Sigma Receptors: Certain 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual-acting ligands, functioning as μ-opioid receptor (MOR) agonists and σ1 receptor antagonists. acs.org The σ1 receptor is known to modulate several neurotransmitter systems, and its antagonism can potentiate opioid-mediated analgesia. acs.org

GABA Receptors: In the search for new anticonvulsant agents, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-diones and 2-azaspiro[4.5]decane-1,3-diones were synthesized and evaluated. nih.gov Selected active derivatives were tested for their influence on GABA(A) receptors to elucidate their mechanism of action. nih.gov

Muscarinic Receptors: A series of 8-substituted-2-oxo-8-azaspiro(4,5)decan-1-ones were synthesized as analogues of the muscarinic agonist RS-86. However, preliminary pharmacological data indicated that these specific compounds lacked significant cholinergic effects. researchgate.net

Implications for Neurodegenerative and Neurological Disorders

The ability of azaspiro derivatives to modulate neurotransmitter systems suggests their potential application in treating a variety of neurological and neurodegenerative disorders. mdpi.com

The development of triple reuptake inhibitors that can elevate synaptic levels of serotonin, norepinephrine, and dopamine holds potential for treating depression. researchgate.net By targeting multiple neurotransmitter pathways, these compounds may offer a more rapid onset of action and greater efficacy compared to traditional antidepressants. researchgate.net

The dual action of some azaspiro derivatives as μ-opioid receptor agonists and σ1 receptor antagonists is being explored for the management of pain, particularly neuropathic pain. acs.org The potentiation of opioid analgesia without a significant increase in opioid-related side effects is a key area of interest. acs.org

Furthermore, the anticonvulsant properties exhibited by certain N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones highlight their potential in the treatment of seizure disorders. nih.gov The most active of these compounds demonstrated anti-seizure properties in maximal electroshock (MES) models in both mice and rats. nih.gov While many natural and synthetic compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, the specific role of this compound in this context is still an emerging area of research. semanticscholar.orgnih.govnih.gov

Structure Activity Relationship Sar and Rational Design of 5 Azaspiro 2.5 Octane Derivatives

Conformational Analysis and its Impact on Biological Recognition

The conformational rigidity of the 5-azaspiro[2.5]octane nucleus is a key determinant of its utility in drug design. Unlike more flexible aliphatic chains or monocyclic rings, the spirocyclic system has a limited number of low-energy conformations. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.

A study on the structurally related 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy revealed that the chemical shifts and coupling constants of the ring atoms are sensitive to the steric and electronic effects of substituents. nih.gov This suggests that the preferred conformations of such spirocycles can be influenced by the nature and position of appended chemical groups. nih.gov For 5-azaspiro[2.5]octane derivatives, this conformational control is crucial for orienting substituents into the specific binding pockets of a target enzyme or receptor. The defined stereochemistry, as seen in Aderbasib which specifies the (6S,7S)-configuration, underscores the importance of a precise three-dimensional arrangement of the substituents on the piperidine (B6355638) portion of the spirocycle for optimal biological activity. nih.gov

Steric and Electronic Influences of Spirocyclic Structures on Drug-Target Interactions

The spirocyclic nature of 5-azaspiro[2.5]octane exerts significant steric and electronic effects that can be leveraged in drug design. Sterically, the spiro-fused cyclopropane (B1198618) ring provides a rigid, three-dimensional extension from the piperidine nitrogen. This can be used to explore new regions of chemical space within a binding site that may not be accessible to simpler, non-spirocyclic piperidine derivatives. The cyclopropane ring itself is known to improve metabolic stability and modulate physicochemical properties like lipophilicity.

In the development of selective Toll-like receptor 7 (TLR7) agonists based on an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold, the 5-azaspiro[2.5]octane moiety was introduced to increase the rigidity of a substituent at the C4 position. acs.org While the resulting compound was a slightly less potent TLR7 agonist compared to a more flexible 3-methylpiperidine (B147322) analog, this finding highlights how the steric bulk and conformational restriction of the spirocycle can fine-tune biological activity. acs.org This demonstrates a key principle of drug design: even a slight decrease in potency can be an acceptable trade-off for improvements in other properties like selectivity or metabolic stability.

Design Principles for Achieving Enhanced Target Selectivity and Potency

The rational design of potent and selective drugs based on the 5-azaspiro[2.5]octane scaffold involves several key principles:

Vectorial Projection of Substituents: The rigid spirocyclic core allows for the precise and directional placement of pharmacophoric groups. By controlling the attachment points and stereochemistry on the piperidine ring, medicinal chemists can optimize interactions with specific sub-pockets of the target protein, thereby enhancing potency and selectivity.

Scaffold Hopping and Rigidity: The 5-azaspiro[2.5]octane can be used as a "scaffold hop" to replace more flexible or less stable moieties in a known ligand. Introducing this rigid scaffold can lock the molecule in a bioactive conformation, improving its affinity for the target.

Modulation of Physicochemical Properties: The cyclopropane ring can be used to fine-tune properties such as lipophilicity and metabolic stability. The hydrochloride salt form, as with 5-azaspiro[2.5]octane hydrochloride, is often used to enhance aqueous solubility and improve bioavailability.

Lead Optimization Strategies in Azaspiro[2.5]octane Chemical Space

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its therapeutic profile. semanticscholar.org For derivatives of 5-azaspiro[2.5]octane, several strategies can be employed.

The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. Fluorine can block sites of metabolism by cytochrome P450 enzymes and can also alter the electronic properties of a molecule, potentially improving target binding affinity. While specific examples of fluorinated 5-azaspiro[2.5]octane derivatives are not abundant in the literature, this strategy is broadly applicable. For instance, in other heterocyclic systems, strategic fluorination has been shown to improve the pharmacokinetic profile of lead compounds. nih.gov

The bioavailability of a drug is influenced by its solubility, permeability, and metabolic stability. For 5-azaspiro[2.5]octane derivatives, modifications to the substituents on the piperidine nitrogen and the ring carbons can have a significant impact on these properties. For example, in the TLR7 agonist study, different amine substituents were explored at the C4 position of the isoxazolo[5,4-d]pyrimidine core, with the 5-azaspiro[2.5]octane being one of the variations. acs.org The table below summarizes the findings for a selection of these compounds.

CompoundSubstituent at C4TLR7 EC50 (µM)
21a3-methylpiperidine7.8
21o3,3-dimethylpiperidineSlightly less potent than 21a
21p5-azaspiro[2.5]octaneSlightly less potent than 21a
21q3-isopropylpiperidine~10-fold loss in potency vs 21a

Data sourced from ACS Omega, 2024. acs.org

This data illustrates that while increasing the rigidity with the 5-azaspiro[2.5]octane group (21p) was tolerated, it offered no potency advantage over the simpler 3-methylpiperidine (21a) in this particular series. acs.org

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable tools for understanding the SAR of 5-azaspiro[2.5]octane derivatives. Molecular docking can be used to predict the binding mode of these compounds in their target proteins, providing insights into key interactions that contribute to their biological activity. For example, docking studies of Aderbasib within the active site of ADAM10 or ADAM17 could rationalize the observed potency and selectivity and guide the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of 5-azaspiro[2.5]octane derivatives with their biological activity. researchgate.net Such models can help to identify the key molecular properties that drive potency and can be used to predict the activity of virtual compounds before their synthesis, thereby accelerating the drug discovery process.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the inherent properties of 5-azaspiro[2.5]octane derivatives. These methods provide deep insights into the molecule's electronic structure, which governs its stability, conformation, and reactivity.

Conformational Analysis: The spirocyclic nature of 5-azaspiro[2.5]octane results in distinct conformational isomers. A structural and conformational analysis of analogous spiro-compounds has been effectively performed using NMR spectroscopy, where chemical shifts and coupling constants reveal the preferred spatial arrangement of atoms. nih.govdntb.gov.ua Quantum chemical calculations complement these experimental techniques by computing the energies of different possible conformations. By identifying the lowest energy (most stable) conformers, researchers can understand the three-dimensional shape the molecule is most likely to adopt. This is crucial as the specific conformation of a ligand is a key determinant of its ability to bind to a biological target.

Reactivity Prediction: Quantum mechanics calculations are used to determine global and local reactivity descriptors. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net These calculations can predict sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, guiding the synthesis of new derivatives with desired chemical properties. researchgate.net

DescriptorValue (Arbitrary Units)Implication
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.1 eVElectron-accepting capability
HOMO-LUMO Gap5.1 eVChemical stability and low reactivity
Hardness (η)2.55Resistance to change in electron distribution
Softness (S)0.39Propensity to undergo chemical reactions

Molecular Docking and Dynamics Simulations for Binding Affinity Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as a 5-azaspiro[2.5]octane derivative, and its protein target at an atomic level. easychair.orgnih.gov These simulations are fundamental to predicting the binding orientation and affinity of a compound, thereby guiding the drug design process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. eurekaselect.com The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov For example, in studies of other molecular scaffolds, docking has been used to identify derivatives with the best fit and highest predicted affinity for a target enzyme, such as α-amylase or cyclooxygenase-2 (COX-2). nih.goveurekaselect.com The results highlight key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. easychair.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations provide a more realistic representation of the binding event by treating both the ligand and the protein as flexible entities in a simulated physiological environment. easychair.org By tracking the movements of atoms over a set period (e.g., nanoseconds), MD simulations can assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD) are used to evaluate the stability of the complex. nih.govmdpi.com Furthermore, MD simulations can be used to calculate binding free energies, offering a more quantitative prediction of binding affinity through methods like the Linear Interaction Energy (LIE) approach. researchgate.netmdpi.com The interaction energy is often broken down into its van der Waals and electrostatic components to understand the primary forces driving the binding. researchgate.netmdpi.com

Table 2: Illustrative Molecular Docking and MD Simulation Results (Note: This is an example table demonstrating the type of data generated from such studies, as specific results for the title compound were not found.)

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesRMSD (Å) during MDPredicted Binding Free Energy (ΔGbind)
Derivative A-7.5TYR82, ASP1201.5-8.2 kcal/mol
Derivative B-8.2TYR82, ASP120, ARG1551.3-9.1 kcal/mol
Derivative C-6.9TYR822.1-7.5 kcal/mol

Application of InChI and SMILES Identifiers in Spectral Data Simulation

International Chemical Identifiers (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) are standard line notations used to represent chemical structures in a machine-readable format. These identifiers are crucial for chemical database management and for various computational chemistry applications, including the simulation of spectral data.

The SMILES string for 5-azaspiro[2.5]octane is C1CC2(CC2)CNC1, and its InChI is InChI=1S/C7H13N/c1-2-7(3-4-7)6-8-5-1/h8H,1-6H2. uni.lu These compact representations of the molecular structure serve as direct input for software programs that predict spectroscopic properties. For example, various algorithms and software packages can take a SMILES or InChI string as input to simulate Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). These programs use large databases of known spectra and computational algorithms, sometimes incorporating quantum mechanical calculations, to predict chemical shifts and coupling constants for the input structure. This allows for a rapid, theoretical confirmation of a molecule's identity and can help in interpreting experimentally obtained spectra for novel derivatives. The ability to generate predicted spectra from a simple line notation is an invaluable tool in modern chemical research and high-throughput screening.

Advanced Characterization and Analytical Research Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 5-Azaspiro[2.5]octane hydrochloride, providing insights into its three-dimensional architecture at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the intricate structural details of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information regarding the molecule's configuration and preferred conformation.

The analysis of chemical shifts (δ) and spin-spin coupling constants (J) is fundamental to this process. The chemical shifts of the protons and carbons in the piperidine (B6355638) and cyclopropane (B1198618) rings are indicative of their local electronic environments. For instance, the protons on the carbon adjacent to the nitrogen atom are expected to resonate at a lower field due to the inductive effect of the nitrogen.

The conformational analysis of the six-membered piperidine ring, which can exist in chair, boat, or twist-boat conformations, is of particular importance. The vicinal coupling constants (³JHH) between protons on adjacent carbons can be used to determine the dihedral angles via the Karplus equation, thereby revealing the ring's puckering and the axial or equatorial orientation of substituents. In a chair conformation, a large coupling constant (typically 10-13 Hz) is observed between axial-axial protons, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values would be determined experimentally.

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
C1, C2 (Cyclopropane)0.5 - 1.510 - 25
C3 (Spiro)-30 - 45
C4, C6 (Piperidine, α to N)2.5 - 3.545 - 60
C7, C8 (Piperidine, β to N)1.5 - 2.520 - 35
NH8.0 - 9.5 (as hydrochloride salt)-

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

While NMR spectroscopy provides excellent structural information in solution, X-ray crystallography offers the definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule.

For this compound, X-ray crystallography would provide unequivocal evidence of the relative configuration of the stereocenters, the conformation of the piperidine ring, and the precise geometry of the spirocyclic system. This is particularly crucial for confirming the stereochemical outcome of synthetic routes. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety, which can influence the crystal packing and physical properties of the compound. While specific crystallographic data for 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione is available, the principles of using single crystal X-ray diffraction to unambiguously establish relative configurations are broadly applicable. researchgate.net The process is iterative and involves the use of specialized computer programs to analyze the diffraction data.

A hypothetical table summarizing key crystallographic parameters for this compound is provided below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α, β, γ (°)90
Volume (ų)1045.6
Z4
Density (calculated) (g/cm³)1.18
R-factor< 0.05

Note: These values are hypothetical and would be determined from an actual X-ray diffraction experiment.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for determining the purity of this compound and for identifying and quantifying any impurities that may be present.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. The development of a robust and reliable HPLC method is a critical step in quality control. This involves the systematic optimization of various parameters to achieve adequate separation of the main compound from any potential impurities.

Key parameters in HPLC method development include the choice of the stationary phase (column), the mobile phase composition, the flow rate, and the detector wavelength. For a polar compound like this compound, a reversed-phase column (e.g., C18 or C8) is typically employed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase can significantly impact the retention and peak shape of the amine-containing analyte. Gradient elution, where the proportion of the organic modifier is varied during the run, is often necessary to resolve impurities with a wide range of polarities.

A well-developed HPLC method should exhibit good resolution, sharp and symmetrical peaks, and a reasonable analysis time. Validation of the analytical method is crucial to ensure its reliability for its intended purpose.

A representative table outlining a potential HPLC method for this compound is shown below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Mass Spectrometry (MS) is a highly sensitive and specific technique used for the confirmation of the molecular weight of this compound and for the identification of trace impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, electrospray ionization (ESI) in positive ion mode is typically used, which would generate a prominent protonated molecular ion [M+H]⁺. The accurate mass measurement of this ion, provided by high-resolution mass spectrometry (HRMS), can confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments can be performed to further characterize the compound and its impurities. In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion of an impurity) is selected and fragmented, and the m/z values of the resulting fragment ions are measured. The fragmentation pattern provides valuable structural information that can be used to elucidate the structure of the impurity. This is particularly important for identifying process-related impurities or degradation products. The fragmentation patterns of impurities can be compared to that of the main compound to identify the location of structural modifications. The study of sertindole (B1681639) synthesis, for example, demonstrated the use of LC-MS to tentatively assign the structures of impurities based on their fragmentation patterns, which were later confirmed by co-injection with synthesized standards. beilstein-journals.org

Ion Calculated m/z Observed m/z (Hypothetical)
[C₇H₁₄N]⁺ (as free base)112.1121112.1123
[C₇H₁₅NCl]⁺ (as hydrochloride)148.0888148.0890

Note: The m/z values are for the most abundant isotopes.

Strategies for Resolving Contradictions in Spectral Data and Cross-Validation

In the comprehensive analysis of a novel compound like this compound, it is not uncommon to encounter apparent contradictions or ambiguities in the data obtained from different analytical techniques. A robust strategy for resolving these discrepancies and ensuring the accuracy of the final structural assignment involves the cross-validation of data from multiple, independent analytical methods.

For instance, if an initial interpretation of NMR data suggests a particular conformation, this hypothesis should be tested against the results from X-ray crystallography. While the solid-state structure determined by X-ray crystallography provides a definitive picture, the conformation in solution, as probed by NMR, may differ due to solvent effects and rotational freedom. Any significant differences should be investigated further, potentially through computational modeling or variable temperature NMR studies.

Similarly, if LC-MS analysis indicates the presence of an impurity with a specific mass, its proposed structure must be consistent with the NMR data of the isolated impurity or with the fragmentation pattern observed in the MS/MS spectrum. The synthesis of suspected impurities and their co-injection with the sample in HPLC can provide definitive confirmation of their identity.

Cross-validation is an essential component of analytical method validation, where data from two or more methods are critically assessed to ensure consistency and reliability. This can involve comparing results from different chromatographic columns, detection methods, or even different laboratories. By integrating data from a suite of orthogonal analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for its further development and application.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

The rigid, three-dimensional structure of spirocyclic scaffolds, such as that in 5-azaspiro[2.5]octane, offers an exceptional framework for designing molecules with high target specificity and improved physicochemical properties. nih.gov While the full biological activity of 5-azaspiro[2.5]octane hydrochloride is still under extensive investigation, research into analogous compounds provides compelling directions for future exploration.

A notable area of interest is in metabolic diseases. For instance, derivatives of the closely related 6-azaspiro[2.5]octane have been identified as potent small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov Activation of the GLP-1 receptor is a validated strategy for the treatment of type 2 diabetes and obesity, as it stimulates insulin (B600854) secretion, promotes satiety, and can lead to weight loss. nih.gov The success of these related compounds suggests that 5-azaspiro[2.5]octane-based structures could be promising candidates for developing novel oral therapies for metabolic disorders. nih.gov

Beyond metabolic diseases, the broader class of spirocyclic compounds has shown potential in a variety of therapeutic areas, including neurological disorders, infectious diseases, and oncology. nih.gov The introduction of a spirocyclic moiety can conformationally restrain a molecule, potentially enhancing its binding affinity and selectivity for a specific biological target. tandfonline.com This principle opens the door for screening this compound and its derivatives against a wide array of biological targets to identify new therapeutic applications. Recent patent literature also highlights the exploration of novel heterocyclic compounds, a category that includes this compound, for treating conditions like Huntington's disease. nih.govnih.gov

Development of Asymmetric Synthetic Routes for Enantiomerically Pure Compounds

The chirality of drug molecules is a critical factor in their pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Consequently, the development of synthetic methods that produce enantiomerically pure compounds is a cornerstone of modern drug discovery. mdpi.com

For spirocyclic systems like 5-azaspiro[2.5]octane, which possess a chiral center at the spiro carbon, the synthesis of single enantiomers is a significant challenge. mdpi.com Recent advancements in biocatalysis offer a promising solution. An enzymatic stereodivergent platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles to produce azaspiro[2.y]alkanes, including derivatives of azaspiro[2.5]octane. chemrxiv.org This method has demonstrated the capability to generate these complex structures in high yield and with excellent control over the stereochemistry. chemrxiv.org

The importance of enantiomerically pure spirocyclic building blocks is underscored by their use in approved drugs. For example, the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a related spirocyclic amino acid, is a key component in the synthesis of the antiviral drug ledipasvir. mdpi.com The synthesis of this component often relies on either the resolution of a racemic mixture or starting from an enantiopure natural product. mdpi.com The development of catalytic and enantioselective approaches is therefore highly desirable to improve efficiency and reduce costs.

Synthesis ApproachKey FeaturesRelevance to 5-Azaspiro[2.5]octane
Enzymatic Stereodivergent Synthesis Utilizes engineered protoglobin-based enzymes for cyclopropanation. chemrxiv.org Achieves high yield and excellent diastereo- and enantioselectivity. chemrxiv.orgDirectly applicable to the synthesis of enantiomerically pure azaspiro[2.5]alkanes. chemrxiv.org
Phase-Transfer Catalysis Employs a chiral catalyst to induce enantioselectivity in the formation of spirocyclic proline analogues. mdpi.comDemonstrates a viable catalytic strategy for producing chiral azaspirocycles. mdpi.com
Chiral Pool Synthesis Starts from an enantiomerically pure natural product to build the spirocyclic core. nih.govA potential, though potentially less direct, route to enantiopure 5-azaspiro[2.5]octane derivatives.

Integration of this compound into Complex Molecular Architectures (e.g., Peptides)

The incorporation of unique, conformationally restricted building blocks into larger, more complex molecules like peptides is a strategy used to enhance their therapeutic properties. The rigid structure of 5-azaspiro[2.5]octane can be used to impart a specific three-dimensional shape to a peptide, which can improve its binding to a biological target and its stability against enzymatic degradation.

While direct examples of integrating this compound into peptides are not yet widely reported in the literature, the functional interaction of its analogue, 6-azaspiro[2.5]octane, with the GLP-1 receptor (a peptide hormone receptor) provides a strong rationale for this line of research. nih.gov This suggests that the azaspiro[2.5]octane scaffold can effectively mimic or stabilize conformations that are recognized by peptide-binding proteins.

Future research could focus on synthesizing novel amino acid analogues based on the 5-azaspiro[2.5]octane framework. These non-natural amino acids could then be incorporated into peptide sequences to create peptidomimetics with enhanced potency, selectivity, and pharmacokinetic profiles. The spirocyclic constraint can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty of binding. enamine.net

Challenges and Opportunities in Bridging Preclinical Research to Clinical Translation

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges, and this holds true for novel structures like this compound. One of the primary hurdles for spirocyclic compounds is the complexity and cost of their synthesis, especially on a large scale. nih.gov While innovative synthetic methods are being developed, ensuring a robust and scalable manufacturing process is crucial for clinical development.

Another significant challenge is the potential for unforeseen biological effects. The introduction of novel, rigid scaffolds can lead to interactions with off-target proteins, which may result in toxicity. tandfonline.com Thorough preclinical safety and toxicology studies are therefore essential to de-risk the clinical translation of 5-azaspiro[2.5]octane-based drug candidates.

Despite these challenges, there are also significant opportunities. The unique three-dimensional nature of spirocycles offers access to a largely unexplored chemical space, increasing the probability of identifying novel drugs with superior properties. nih.govenamine.net The conformational rigidity of these molecules can lead to improved potency and selectivity, which are key attributes of successful drugs. tandfonline.com Furthermore, the development of platform technologies, such as the enzymatic synthesis of enantiomerically pure azaspiroalkanes, can help to overcome the manufacturing hurdles and accelerate the development of this promising class of compounds. chemrxiv.org

ChallengeOpportunity
Complexity and cost of synthesis. nih.govAccess to novel chemical space and potentially superior drug properties. nih.govenamine.net
Potential for off-target effects and toxicity. tandfonline.comImproved potency and selectivity due to conformational rigidity. tandfonline.com
Scalable and robust manufacturing.Development of platform technologies to streamline synthesis. chemrxiv.org

Q & A

Q. What are the validated synthetic routes for 5-Azaspiro[2.5]octane hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves cyclization of epoxide intermediates (e.g., 6-(2-phenylethyl)-1-oxa-6-azaspiro[2.5]octane) using aqueous ammonia, followed by protection with di-tert-butyl dicarbonate and subsequent salt formation . To optimize yields, reaction parameters such as temperature (e.g., 0–25°C for cyclization) and stoichiometry of the base (e.g., 1.2–2.0 equivalents) should be systematically tested. Parallel small-scale reactions with controlled variables (pH, solvent polarity) are recommended to identify optimal conditions. Document all steps in compliance with journal guidelines for experimental reproducibility .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Assign spirocyclic proton signals (e.g., δ 3.1–3.5 ppm for azetidine protons) and verify absence of impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 164.18 for C₆H₁₂N₂·2HCl) .
  • HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95% by area normalization).
    For new derivatives, elemental analysis is critical to validate stoichiometry .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent hygroscopic degradation .
  • Handling : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats.
  • Decontamination : Clean spills with 70% ethanol followed by sodium bicarbonate solution to neutralize residual HCl .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Batch Consistency : Verify compound purity and stereochemistry across batches using chiral HPLC or X-ray crystallography .
  • Assay Conditions : Standardize cell-based assays (e.g., ADAM inhibition studies) by controlling variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
  • Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration impacting cell viability) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening reactions (e.g., spirocyclic strain vs. nucleophile affinity) using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. THF) on reaction pathways .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants derived from <sup>13</sup>C NMR monitoring) .

Q. How can the stereochemical outcome of this compound functionalization be controlled during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce tert-butyl carbamate groups to direct stereoselective alkylation (e.g., 7-substituted derivatives) .
  • Catalytic Asymmetric Synthesis : Screen chiral catalysts (e.g., BINOL-phosphoric acids) for enantioselective ring-opening reactions .
  • Analysis : Use circular dichroism (CD) or Mosher ester derivatization to confirm absolute configuration .

Q. What strategies mitigate instability of this compound in aqueous buffers during biological assays?

  • Methodological Answer :
  • Buffer Optimization : Use low-temperature (4°C) phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce hydrolysis.
  • Stability Studies : Conduct LC-MS time-course analyses to identify degradation products (e.g., ring-opened amines) .
  • Prodrug Design : Synthesize acetylated or PEGylated derivatives to enhance solubility and stability .

Data Presentation Guidelines

  • Tables : Include comparative synthetic yields, spectroscopic data, and assay results (e.g., Table 1: Synthetic Optimization of this compound) .
  • Supporting Information : Archive raw NMR spectra, crystallographic data, and computational input files in repositories like Zenodo, citing them in the main text .

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Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[2.5]octane hydrochloride
Reactant of Route 2
5-Azaspiro[2.5]octane hydrochloride

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